molecular formula C18H26BrNO5 B4077586 1-[4-(3-Bromophenoxy)butyl]azepane;oxalic acid

1-[4-(3-Bromophenoxy)butyl]azepane;oxalic acid

Cat. No.: B4077586
M. Wt: 416.3 g/mol
InChI Key: MBOBSWHSKPXRBR-UHFFFAOYSA-N
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Description

1-[4-(3-Bromophenoxy)butyl]azepane; oxalic acid is a chemical compound that combines the structural features of azepane and bromophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Bromophenoxy)butyl]azepane typically involves the reaction of 3-bromophenol with 1,4-dibromobutane to form 1-(3-bromophenoxy)-4-bromobutane. This intermediate is then reacted with azepane under basic conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as potassium carbonate or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of 1-[4-(3-Bromophenoxy)butyl]azepane may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Bromophenoxy)butyl]azepane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The azepane ring can be reduced under hydrogenation conditions to form saturated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reaction conditions typically involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Major Products Formed

    Substitution Reactions: Products include azepane derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include oxidized phenoxy derivatives such as quinones.

    Reduction Reactions: Products include saturated azepane derivatives.

Scientific Research Applications

1-[4-(3-Bromophenoxy)butyl]azepane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(3-Bromophenoxy)butyl]azepane involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The azepane ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Bromophenoxy)butyl]azepane: Similar structure but with a different position of the bromine atom on the phenoxy group.

    1-[4-(3-Chlorophenoxy)butyl]azepane: Similar structure but with a chlorine atom instead of bromine.

    1-[4-(3-Bromophenoxy)butyl]piperidine: Similar structure but with a piperidine ring instead of azepane.

Uniqueness

1-[4-(3-Bromophenoxy)butyl]azepane is unique due to the specific positioning of the bromine atom and the presence of the azepane ring. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[4-(3-bromophenoxy)butyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.C2H2O4/c17-15-8-7-9-16(14-15)19-13-6-5-12-18-10-3-1-2-4-11-18;3-1(4)2(5)6/h7-9,14H,1-6,10-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOBSWHSKPXRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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